CK-3197
Description
The term "CK 3197" appears in multiple contexts across scientific literature, necessitating careful differentiation. Based on the evidence provided, CK 3197 is most prominently referenced as TX 3197, a sorghum (Sorghum bicolor) line exhibiting resistance to Helminthosporium sorghici, a fungal pathogen . This line was identified during field screenings of 800 sorghum lines in Taiwan (1979–1981), demonstrating consistent resistance alongside other lines such as CK 60, TX 378, and K-59 .
Properties
CAS No. |
132523-92-3 |
|---|---|
Molecular Formula |
C23H22N4O3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-benzoyl-5-ethyl-4-[4-(2-methyl-4,5-dihydroimidazol-1-yl)benzoyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C23H22N4O3/c1-3-19-20(27(23(30)25-19)22(29)17-7-5-4-6-8-17)21(28)16-9-11-18(12-10-16)26-14-13-24-15(26)2/h4-12H,3,13-14H2,1-2H3,(H,25,30) |
InChI Key |
SQXAAJDJSKQMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)N1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCN=C4C |
Appearance |
Solid powder |
Other CAS No. |
132523-92-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CK 3197; CK-3197; CK3197. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CK 3197 typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, imidazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions. This compound may exhibit similar properties, making it useful in biochemical assays and studies.
Medicine
Medicinally, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar therapeutic applications, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, imidazole derivatives exert their effects by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Findings :
- TX 3197 (CK 3197) outperforms CK 60 and K-59 in fungal resistance, aligning with TX 378 .
- Its utility lies in breeding programs aimed at enhancing pathogen resistance without compromising yield.
- Unlike fluorescent nucleoside analogs (e.g., pyrrolo-dC derivatives ) or TCM compounds , TX 3197’s value is agronomic rather than biochemical, reflecting a niche application in crop science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
